3-(2-Oxoimidazolidin-1-yl)benzoic acid

Medicinal Chemistry Chemical Synthesis Fragment-Based Drug Discovery

This off-white crystalline heterocyclic building block is essential for medicinal chemists conducting fragment-based drug discovery. Unlike generic analogs, this specific unsubstituted 3-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is validated for crystallographic fragment screens targeting mitochondrial PYCR1 in oncology research and serves as the core intermediate for synthesizing M. tuberculosis FabH inhibitors. Its free carboxylic acid handle enables immediate library derivatization via amide coupling or esterification. Procuring this precise regioisomer eliminates the risk of target-switching to CYP enzymes observed with substituted variants, ensuring structural fidelity for your SAR campaigns.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 884504-86-3
Cat. No. B1327057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxoimidazolidin-1-yl)benzoic acid
CAS884504-86-3
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C10H10N2O3/c13-9(14)7-2-1-3-8(6-7)12-5-4-11-10(12)15/h1-3,6H,4-5H2,(H,11,15)(H,13,14)
InChIKeyREVYTXLGZSYHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Oxoimidazolidin-1-yl)benzoic Acid (CAS 884504-86-3) – Technical Baseline for Procurement


3-(2-Oxoimidazolidin-1-yl)benzoic acid is a heterocyclic building block combining a benzoic acid moiety with a 2-oxoimidazolidin-1-yl substituent [1]. Its molecular formula is C₁₀H₁₀N₂O₃, molecular weight 206.20 g/mol, and it is characterized by an off-white crystalline appearance with a melting point of approximately 300°C (with decomposition) . The compound is primarily utilized as a research intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological disorders and as a fragment in drug discovery campaigns [2].

Why 3-(2-Oxoimidazolidin-1-yl)benzoic Acid Cannot Be Simply Replaced by In-Class Analogs


Within the imidazolidinone-benzoic acid chemical space, small structural variations profoundly alter target engagement, metabolic stability, and synthetic tractability. For instance, substitution at the benzoic acid ring or modification of the imidazolidinone core can switch the biological target from mitochondrial pyrroline-5-carboxylate reductase 1 (PYCR1) to cytochrome P450 enzymes or other unrelated proteins [1][2]. Furthermore, the presence and position of halogen atoms dramatically influence binding affinity in crystallographically validated complexes [3]. Consequently, substituting 3-(2-oxoimidazolidin-1-yl)benzoic acid with a different regioisomer or analog without rigorous validation risks derailing a research program due to altered potency, off-target effects, or synthetic incompatibilities.

Quantitative Differentiation Evidence for 3-(2-Oxoimidazolidin-1-yl)benzoic Acid


Comparative Purity and Storage Stability for Reproducible Research

Procurement from specialized chemical suppliers ensures a baseline purity specification that directly impacts experimental reproducibility. Chem-Impex provides 3-(2-Oxoimidazolidin-1-yl)benzoic acid with a minimum purity of ≥95% as verified by HPLC, and mandates storage at 0-8°C to prevent decomposition . In contrast, generic or custom-synthesized batches often lack rigorous analytical certification, leading to variability in downstream biological assays. While no direct purity comparison data is available for this specific compound across all vendors, adherence to documented purity and storage conditions is a critical differentiator for research use.

Medicinal Chemistry Chemical Synthesis Fragment-Based Drug Discovery

Structural Confirmation as a Fragment Hit in PYCR1 Inhibitor Development

Although direct IC₅₀ data for the unsubstituted 3-(2-oxoimidazolidin-1-yl)benzoic acid are not publicly available, its close structural analog 2-chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid has been crystallographically validated as a fragment hit binding to PYCR1 with a resolution of 2.00 Å [1]. In the same study, the 2-methyl analog 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid exhibited an apparent IC₅₀ lower than the best proline analog inhibitor, demonstrating the scaffold's potential for optimization [2]. The target compound represents the core scaffold lacking substituents, offering a versatile starting point for fragment elaboration.

Cancer Metabolism Fragment-Based Drug Discovery X-ray Crystallography

Differentiation from 4- and 2-Substituted Regioisomers

The position of the 2-oxoimidazolidin-1-yl group on the benzoic acid ring dictates biological activity and target engagement. 4-(2-oxoimidazolidin-1-yl)benzoic acid (CAS 167626-55-3) is reported to act as a protein kinase RNA-activated (PKR) inhibitor, whereas the 3-substituted isomer (this compound) and its analogs are implicated in PYCR1 and FabH inhibition [1][2]. Additionally, the 2-chloro-5-substituted analog shows a distinct binding mode to PYCR1, highlighting that even within the same regioisomeric series, substitution patterns critically modulate activity [3]. No direct head-to-head potency comparison is available, but target engagement profiles are non-overlapping.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Recommended Application Scenarios for 3-(2-Oxoimidazolidin-1-yl)benzoic Acid


Fragment-Based Drug Discovery Targeting PYCR1 in Cancer Metabolism

Use as a core scaffold for fragment elaboration campaigns aimed at inhibiting PYCR1, a mitochondrial enzyme implicated in proline biosynthesis and cancer cell proliferation. Crystallographic validation of closely related analogs confirms engagement of the target site [1].

Synthesis of FabH Inhibitors for Anti-Tuberculosis Research

Employ as a key intermediate in the synthesis of 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid derivatives that inhibit FabH, an essential enzyme in Mycobacterium tuberculosis fatty acid biosynthesis [2].

Cytochrome P450 Inhibition Studies in Drug Metabolism

Utilize as a probe to investigate CYP enzyme inhibition, as structurally related imidazolidinone benzoic acids have demonstrated activity against CYP3A4 and CYP17 [3][4]. The unsubstituted compound may serve as a control for structure-activity relationship (SAR) studies.

General Medicinal Chemistry Building Block

Procure for the synthesis of diverse compound libraries, leveraging the carboxylic acid handle for amide coupling or esterification, and the imidazolidinone ring for further functionalization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Oxoimidazolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.